2-(4-Methoxyphenoxy)naphthalene
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Overview
Description
2-(4-Methoxyphenoxy)naphthalene is an organic compound characterized by the presence of a naphthalene ring bonded to a 4-methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)naphthalene typically involves the reaction of naphthalene with 4-methoxyphenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the nucleophilic substitution of the naphthalene ring. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Nitro and halogenated naphthalene compounds.
Scientific Research Applications
2-(4-Methoxyphenoxy)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)naphthalene involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Similar in structure but with a propenone group.
2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanol: Another compound with a methoxyphenoxy group but different substituents on the naphthalene ring.
Uniqueness
2-(4-Methoxyphenoxy)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C17H14O2 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)naphthalene |
InChI |
InChI=1S/C17H14O2/c1-18-15-8-10-16(11-9-15)19-17-7-6-13-4-2-3-5-14(13)12-17/h2-12H,1H3 |
InChI Key |
NIWQWCBACTWLGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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